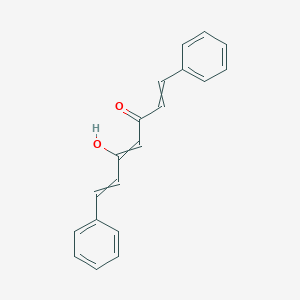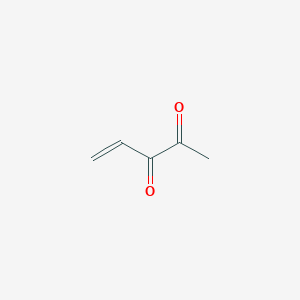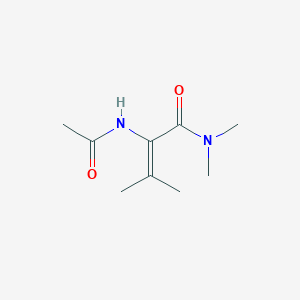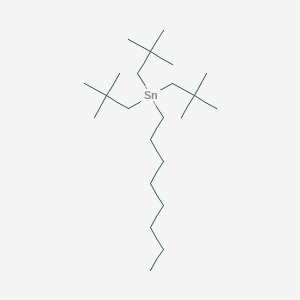![molecular formula C21H20BrNO B14367022 2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-07-3](/img/structure/B14367022.png)
2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that features a bromophenyl group and a naphthyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the following steps:
Bromination: The starting material, 2-phenylacetic acid, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with 2-(naphthalen-2-yl)propan-2-amine under appropriate conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl and naphthyl groups can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)propan-2-ol: Shares the bromophenyl group but differs in the presence of a hydroxyl group instead of the acetamide linkage.
2-(2-Bromophenyl)naphthalene: Similar aromatic structure but lacks the acetamide linkage.
Uniqueness
2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to its combination of the bromophenyl and naphthyl groups connected via an acetamide linkage. This structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Properties
CAS No. |
90299-07-3 |
|---|---|
Molecular Formula |
C21H20BrNO |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20BrNO/c1-21(2,18-12-11-15-7-3-4-8-16(15)13-18)23-20(24)14-17-9-5-6-10-19(17)22/h3-13H,14H2,1-2H3,(H,23,24) |
InChI Key |
LIEZUAVVTVNERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


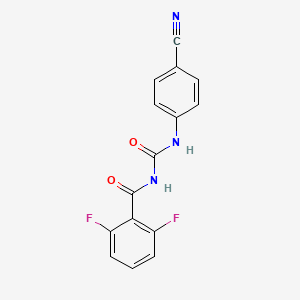




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
